![molecular formula C20H36N6O5S B8229332 N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide is a biotin polyethylene glycol reagent containing a polyethylene glycol chain linked to a terminal azide. This compound is notable for its ability to react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide typically involves the following steps:
Formation of the polyethylene glycol chain: The polyethylene glycol chain is synthesized by reacting ethylene oxide with a suitable initiator under controlled conditions.
Introduction of the azide group: The terminal hydroxyl group of the polyethylene glycol chain is converted to an azide group using sodium azide in the presence of a suitable solvent.
Coupling with biotin: The azide-functionalized polyethylene glycol chain is then coupled with biotin using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry .
化学反応の分析
Types of Reactions
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide or tetrahydrofuran.
Substitution Reactions: Sodium azide is used to introduce the azide group, while other reagents such as triphenylphosphine can be used to convert the azide group to other functional groups.
Major Products
The major products formed from these reactions include triazole-linked compounds and various substituted derivatives of this compound .
科学的研究の応用
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide involves the formation of stable triazole linkages through click chemistry reactions. The azide group reacts with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form triazole rings, which are highly stable and resistant to hydrolysis. This property makes the compound useful for bioconjugation and drug delivery applications .
類似化合物との比較
Similar Compounds
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide: Contains a polyethylene glycol chain linked to a terminal azide.
Uniqueness
This compound is unique due to its ability to form stable triazole linkages through click chemistry reactions. This property makes it highly versatile for use in various scientific research applications, including bioconjugation, drug delivery, and the synthesis of complex molecules .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O5S/c21-26-23-8-4-10-30-12-14-31-13-11-29-9-3-7-22-18(27)6-2-1-5-17-19-16(15-32-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRUPFYKMKUSDC-LNLFQRSKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

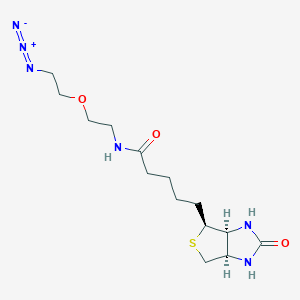
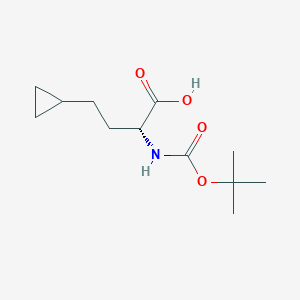
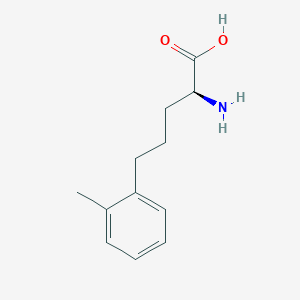
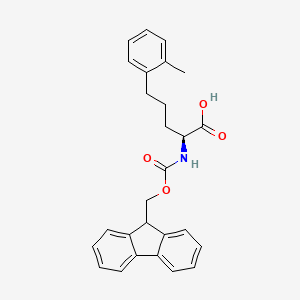
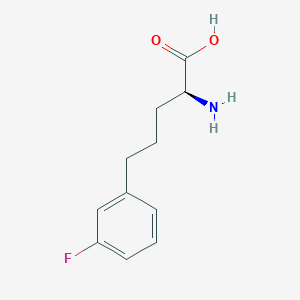
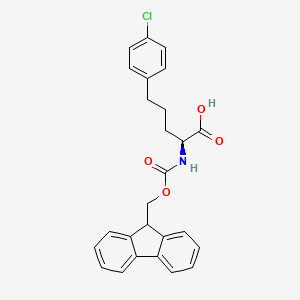
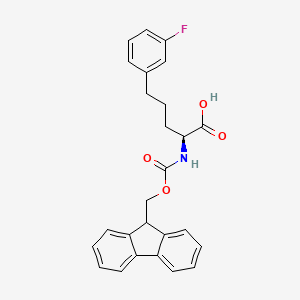
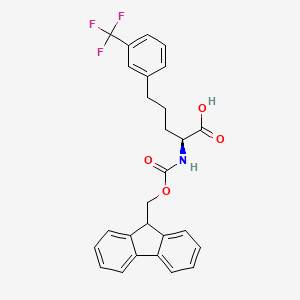
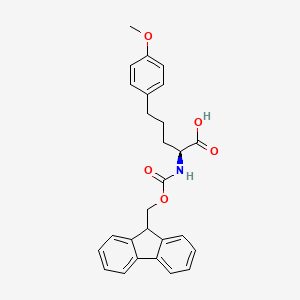
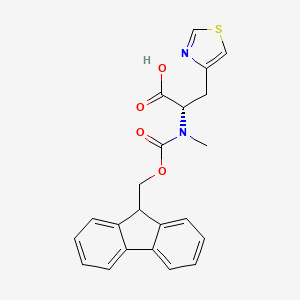

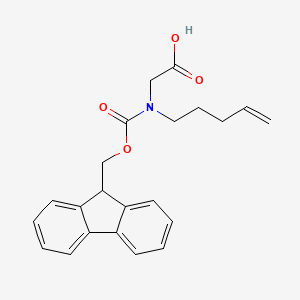
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-](/img/structure/B8229348.png)
